molecular formula C26H18O2 B080375 2-methyl-3,3'-spirobi[benzo[f]chromene] CAS No. 10318-38-4

2-methyl-3,3'-spirobi[benzo[f]chromene]

Cat. No.: B080375
CAS No.: 10318-38-4
M. Wt: 362.4 g/mol
InChI Key: UDFAHPRGDYRYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] is a complex organic compound known for its unique spiro structure, which involves two naphthopyran units connected through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] typically involves the condensation of 2-methyl-1-naphthol with a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. Commonly used acids for this reaction include sulfuric acid and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthopyrans.

Scientific Research Applications

2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as photochromic compounds used in lenses and other optical devices.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro structure allows for unique interactions with these targets, contributing to its potential efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
  • 2-Methyl-3,3’-spirobi[benzo[f]chromene]

Uniqueness

2-Methyl-3,3’-spirobi[3H-naphtho[2,1-b]pyran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.

Properties

CAS No.

10318-38-4

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

2'-methyl-3,3'-spirobi[benzo[f]chromene]

InChI

InChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3

InChI Key

UDFAHPRGDYRYPU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65

10318-38-4

Synonyms

2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]

Origin of Product

United States

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